2-Chloro-1,1-difluoroethane
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves complex reactions. For example, 1-Chloro-2,2-difluoroethylene can be prepared from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination, indicating a method that could potentially be adapted for synthesizing 2-Chloro-1,1-difluoroethane (Wang, Yang, & Xiang, 2013).
Molecular Structure Analysis
Molecular structure studies reveal details about bond lengths, angles, and conformational preferences. For instance, 1,2-Difluoroethane shows a preference for the gauche conformation over anti, influenced by hyperconjugation and molecular dipole interactions, which could be relevant to understanding the structure of 2-Chloro-1,1-difluoroethane (Freitas, Bühl, & O'Hagan, 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-Chloro-1,1-difluoroethane-like compounds often include halogenation, dechlorination, and other transformations. The reductive cleavage of the unactivated carbon–chlorine bond in related compounds using transition-metal catalysis illustrates potential reactions that 2-Chloro-1,1-difluoroethane might undergo (Xiaojun & Qing-Yun, 2012).
Physical Properties Analysis
The physical properties, such as phase behavior and thermal stability, depend significantly on the molecular structure. While specific studies on 2-Chloro-1,1-difluoroethane are not detailed here, the analysis of similar compounds provides a basis for understanding its likely properties.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. The electrosynthesis of fluorinated compounds from chlorinated precursors highlights the types of chemical modifications that could be relevant for 2-Chloro-1,1-difluoroethane (Cabot, Centelles, Segarra, & Casado, 1997).
Scientific Research Applications
Synthesis of Vinylidene Fluoride
- Scientific Field: Chemical Engineering
- Summary of Application: 2-Chloro-1,1-difluoroethane (HCFC-142) is used as a raw material in the catalytic pyrolysis process to synthesize Vinylidene Fluoride .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Fluorination of 2-chloro-1,1,1-trifluoroethane
- Scientific Field: Materials Science
- Summary of Application: 2-Chloro-1,1-difluoroethane is used in the fluorination of 2-chloro-1,1,1-trifluoroethane to synthesize 1,1,1,2-tetrafluoroethane (HFC-134a) .
- Methods of Application: Ordered Cr2O3 nanorods (Cr2O3-R) and Cr2O3 nanoparticles (Cr2O3-P) were prepared by a hard template method with SBA-15 and a deposition–precipitation method, respectively. These catalysts were tested for the fluorination of 2-chloro-1,1,1-trifluoroethane .
Production of Fluorine-Containing Fine Chemicals
- Scientific Field: Chemical Engineering
- Summary of Application: 2-Chloro-1,1-difluoroethane is a raw material and key intermediate for the production of fluorine-containing textile finishing agents, fluorosurfactants, organic silicon fluorine modified resins and other fluorine containing fine chemicals .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: These products can be used as heat exchange materials, refrigerants, foaming agents, solvents, cleaning agents, polymerisation media, polyolefin and polyurethane expansion agents, gas dielectrics and flame retardants .
Refrigerant and Blowing Agent
- Scientific Field: Environmental Science
- Summary of Application: 2-Chloro-1,1-difluoroethane (HCFC-142b) is used as a refrigerant, as a blowing agent for foam plastics production, and as feedstock to make polyvinylidene fluoride (PVDF) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: It was introduced to replace the chlorofluorocarbons (CFCs) that were initially undergoing a phase-out per the Montreal Protocol, but HCFCs still have a significant ozone-depletion ability .
Byproduct of HCFC-142b Production
- Scientific Field: Industrial Chemistry
- Summary of Application: 2-Chloro-1,1-difluoroethane (HCFC-142) is produced as a byproduct of the production of 1-chloro-1,1-difluoroethane (HCFC-142b) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: According to a 2022 report by the WMO and other agencies, it has an Ozone Depletion Potential (ODP) of 0.019 and a 100-year Global Warming Potential (GWP) of 189 .
Disposal of Aerosol Cans and Refrigeration Units
- Scientific Field: Environmental Science
- Summary of Application: This compound may be released to soil from the disposal of aerosol cans and refrigeration units, which includes home appliances, mobile air conditioning units, retail food refrigeration systems, and centrifugal and reciprocating chillers .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-chloro-1,1-difluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2/c3-1-2(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEBGNALLCMSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073164 | |
Record name | Ethane, 2-chloro-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1-difluoroethane | |
CAS RN |
338-65-8, 25497-29-4 | |
Record name | 1-Chloro-2,2-difluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,1-difluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorodifluoroethane (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025497294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 2-chloro-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,1-difluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-1,1-DIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49430BPM5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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